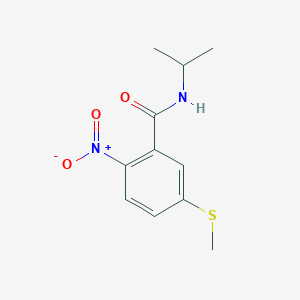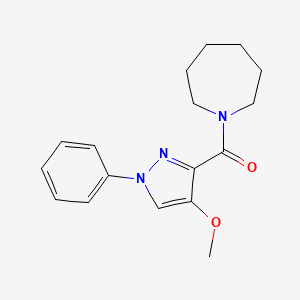
2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole, also known as PAC-1, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. PAC-1 has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole's mechanism of action involves the activation of procaspase-3, a protein that plays a key role in the process of apoptosis. 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole binds to procaspase-3, inducing a conformational change that activates the protein. Once activated, procaspase-3 cleaves other proteins in the cell, leading to the initiation of the apoptotic process. 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole has also been shown to inhibit the activity of a protein called NF-κB, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole has been shown to induce apoptosis in cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher levels of procaspase-3 in cancer cells compared to normal cells. In addition, 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially making these treatments more effective. 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole is its selectivity for cancer cells, which makes it a potentially powerful tool for cancer treatment. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, potentially improving the efficacy of these treatments. However, one limitation of 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole is its complex synthesis method, which may make it difficult to produce in large quantities. In addition, more research is needed to fully understand the safety and efficacy of 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole in humans.
Direcciones Futuras
There are several potential future directions for research on 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole. One area of interest is the development of more efficient synthesis methods for 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole, which would allow for larger-scale production. Another area of interest is the development of 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole derivatives with improved selectivity and efficacy. Finally, more research is needed to fully understand the safety and efficacy of 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole in humans, including clinical trials to evaluate its potential use in cancer treatment and neurodegenerative diseases.
Métodos De Síntesis
2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole is synthesized by a multi-step process involving the reaction of 2-phenyl-4,5-dioxazole with piperidine and then with methyl chloroformate. The final product is obtained through purification and crystallization. The synthesis of 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole is a complex process that requires careful attention to detail and high-quality reagents.
Aplicaciones Científicas De Investigación
2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its potential use in cancer treatment, 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-14(16(19)18-10-6-3-7-11-18)17-15(20-12)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROHNNFEIXKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-piperidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)


![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)



![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)

